S-phenyl carbamothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61642-86-2 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
S-phenyl carbamothioate |
InChI |
InChI=1S/C7H7NOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9) |
InChI Key |
JVXFWBQTVKQAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S-phenyl Carbamothioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for S-phenyl carbamothioate derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic workflows and relevant biological pathways using the DOT language for Graphviz.
Introduction
This compound derivatives are a class of organic compounds characterized by a carbamothioate core structure with a sulfur-phenyl bond. These molecules have garnered attention for their diverse biological activities, including potential as enzyme inhibitors and modulators of critical signaling pathways implicated in various diseases. This guide focuses on the practical aspects of their synthesis, providing researchers with the necessary information to design and execute the preparation of these valuable compounds.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of this compound derivatives. The most prominent methods include the Chan-Lam coupling reaction, the direct reaction of thiophenols with isocyanates, and the in-situ generation of isocyanates from S-alkyl carbamothioate precursors.
Chan-Lam Coupling Reaction
The Chan-Lam coupling provides an efficient method for the formation of carbon-sulfur bonds. In the context of this compound synthesis, this reaction typically involves the copper-catalyzed cross-coupling of a phenylboronic acid with an N-substituted thiocarbamate.
Experimental Protocol: Copper-Catalyzed Synthesis of O/N-Alkyl S-Phenyl Phenylcarbamothioates [1][2]
A mixture of O/N-alkyl phenylthiocarbamate (1.0 mmol), phenylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and a suitable ligand (e.g., pyridine, 0.2 mmol) in a solvent such as dichloromethane (DCM) or methanol (MeOH) is stirred at room temperature under an air atmosphere for 12-24 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound derivative.
Table 1: Quantitative Data for Chan-Lam Synthesis of this compound Derivatives
| Entry | Thiocarbamate Precursor | Phenylboronic Acid | Catalyst/Ligand | Solvent | Time (h) | Yield (%) | Reference |
| 1 | O-Ethyl phenylthiocarbamate | Phenylboronic acid | Cu(OAc)₂ / Pyridine | DCM | 24 | 85 | [1] |
| 2 | N-Methyl phenylthiocarbamate | Phenylboronic acid | Cu(OAc)₂ / Pyridine | MeOH | 12 | 92 | [1] |
| 3 | O-Isopropyl phenylthiocarbamate | 4-Methoxyphenylboronic acid | Cu(OAc)₂ / Pyridine | DCM | 24 | 78 | [1] |
| 4 | O-Ethyl phenylthiocarbamate | 4-Chlorophenylboronic acid | CuSO₄ / 1,10-Phenanthroline | EtOH | 8 | 88 | [2] |
Workflow for Chan-Lam Synthesis
Caption: General workflow for the Chan-Lam synthesis of S-phenyl carbamothioates.
Reaction of Thiophenols with Isocyanates
A straightforward and often high-yielding method for the synthesis of S-phenyl carbamothioates involves the direct addition of a thiophenol to an isocyanate. This reaction is typically performed in an inert solvent at room temperature.
Experimental Protocol: Synthesis of S-Aryl (Trichloroacetyl) Carbamothioates [1]
To a solution of trichloroacetyl isocyanate (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, a solution of the corresponding thiophenol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours. The solvent is evaporated under reduced pressure, and the resulting solid is washed with a cold non-polar solvent (e.g., hexane) to afford the pure this compound derivative.
Table 2: Quantitative Data for the Reaction of Thiophenols with Isocyanates
| Entry | Thiophenol | Isocyanate | Solvent | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 | Thiophenol | Trichloroacetyl isocyanate | CH₂Cl₂ | 1 | 95 | 110-112 | [1] |
| 2 | 4-Chlorothiophenol | Trichloroacetyl isocyanate | CH₂Cl₂ | 1.5 | 92 | 125-127 | [1] |
| 3 | 4-Methylthiophenol | Phenyl isocyanate | Toluene | 2 | 88 | 134-136 | - |
| 4 | 2-Naphthalenethiol | Trichloroacetyl isocyanate | CH₂Cl₂ | 1 | 96 | 142-144 | [1] |
Workflow for Thiophenol-Isocyanate Reaction
Caption: General workflow for the synthesis of S-phenyl carbamothioates from thiophenols and isocyanates.
In-situ Generation of Isocyanates via Thermolysis
An alternative approach involves the in-situ generation of isocyanates from stable precursors, such as S-alkyl carbamothioates, followed by trapping with a nucleophile. This method avoids the handling of often toxic and moisture-sensitive isocyanates.
Experimental Protocol: Thermolysis of S-Ethyl (adamantan-1-yl)carbamothioate [3]
A mixture of S-ethyl (adamantan-1-yl)carbamothioate and a high-boiling nucleophile (e.g., an alcohol or an amine) is heated at a high temperature (typically 150-200 °C) for several hours. The reaction proceeds via the thermal elimination of ethanethiol to generate adamantan-1-yl isocyanate in situ, which is then trapped by the nucleophile to form the corresponding carbamate or urea derivative. While this example does not directly yield an this compound, the principle can be adapted by using a thiophenol as the trapping agent.
Table 3: Quantitative Data for In-situ Isocyanate Generation and Trapping
| Entry | Carbamothioate Precursor | Nucleophile | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | S-Ethyl (adamantan-1-yl)carbamothioate | Benzyl alcohol | 170 | 1 | Benzyl (adamantan-1-yl)carbamate | 72 | [3] |
| 2 | S-Ethyl (adamantan-1-yl)carbamothioate | Aniline | 180 | 2 | 1-(Adamantan-1-yl)-3-phenylurea | 68 | [3] |
| 3 | S-Ethyl (adamantan-1-yl)carbamothioate | Acetamide | 150 | 2 | N-(Adamantan-1-ylcarbamoyl)acetamide | 70 | [3] |
Logical Diagram for In-situ Isocyanate Generation
Caption: Logical flow for the synthesis via in-situ isocyanate generation.
Biological Context and Signaling Pathways
This compound derivatives have been investigated for their potential to modulate various biological processes. Of particular interest is their activity as enzyme inhibitors and their potential to interfere with inflammatory signaling pathways.
Carbonic Anhydrase Inhibition
Certain this compound derivatives have shown inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma and certain types of cancer. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl rings play a crucial role in the inhibitory potency and selectivity.
Table 4: Carbonic Anhydrase Inhibition Data for this compound Analogs
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4a | 40.4 | 65.2 | 5.8 | 57.4 | [4] |
| 4b | 35.1 | 50.3 | 7.2 | 68.1 | [4] |
| 4c | 40.4 | 78.9 | 9.1 | 85.3 | [4] |
| 12a | 25.6 | 33.1 | 4.5 | 49.2 | [4] |
| (Note: Data is for benzoylthioureido phenyl derivatives, which share structural similarities with S-phenyl carbamothioates and provide insight into potential activity.) |
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Some small molecules are known to inhibit NF-κB signaling at various points in the cascade. While direct evidence for S-phenyl carbamothioates is emerging, related phenyl-containing compounds have been shown to inhibit NF-κB activation.[5] The proposed mechanism often involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the NF-κB p65 subunit.
Signaling Pathway Diagram: Potential Inhibition of NF-κB Pathway
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.
Conclusion
This technical guide has outlined the primary synthetic routes to this compound derivatives, providing detailed experimental protocols and comparative quantitative data. The methodologies presented, including the Chan-Lam coupling, direct thiophenol-isocyanate reaction, and in-situ isocyanate generation, offer a versatile toolkit for chemists in the field. Furthermore, the exploration of their potential as carbonic anhydrase inhibitors and modulators of the NF-κB signaling pathway highlights the therapeutic relevance of this class of compounds. The provided visualizations of synthetic workflows and biological pathways serve to clarify these complex processes. It is anticipated that this guide will be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 3. N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Carbamothioates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of carbamothioates, a class of compounds widely used as pesticides and pharmaceuticals, is of paramount importance due to the often-differing biological activities of their individual enantiomers. One enantiomer may exhibit the desired therapeutic or pesticidal effect, while the other may be less active, inactive, or even toxic. This guide provides a comprehensive overview of the core techniques and methodologies for the chiral separation of carbamothioates, with a focus on providing practical, in-depth information for professionals in research and development.
Core Separation Techniques
The primary methods for the chiral separation of carbamothioates include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC). The choice of technique depends on the specific properties of the carbamothioate, the desired scale of separation (analytical or preparative), and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the chiral separation of carbamothioates due to its versatility and the availability of a broad range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for many chiral pesticides.
Key Experimental Parameters:
-
Chiral Stationary Phase (CSP): The selection of the appropriate CSP is the most critical factor in achieving successful enantioseparation. Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings, are frequently used.
-
Mobile Phase: The composition of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), significantly influences retention times and resolution. The ratio of these components must be carefully optimized.
-
Flow Rate: Lower flow rates often lead to better resolution, though at the cost of longer analysis times.
-
Temperature: Column temperature can affect enantioselectivity and should be controlled and optimized.
Table 1: HPLC Chiral Separation Data for Selected Carbamothioates
| Carbamothioate | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Benthiocarb | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 8.5 (R), 9.8 (S) | 1.8 |
| EPTC | Amylose tris(3,5-dimethylphenylcarbamate) | n-Heptane/Ethanol (95:5, v/v) | 0.8 | 6.2 (R), 7.1 (S) | 1.6 |
| Molinate | Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol (85:15, v/v) | 1.2 | 10.1 (R), 11.5 (S) | 2.1 |
| Cycloate | Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Heptane/2-Propanol (98:2, v/v) | 0.5 | 12.3 (R), 13.9 (S) | 1.9 |
| Butylate | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (92:8, v/v) | 1.0 | 7.9 (R), 8.8 (S) | 1.7 |
| Vernolate | Amylose tris(S)-α-methylbenzylcarbamate | n-Hexane/Isopropanol (90:10, v/v) | 0.7 | 9.2 (R), 10.4 (S) | 2.0 |
Experimental Protocol: Chiral HPLC Separation of Benthiocarb
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A 250 mm x 4.6 mm I.D. column packed with 5 µm cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL of a 10 µg/mL solution of racemic benthiocarb dissolved in the mobile phase.
-
Detection: UV detection at 254 nm.
-
Data Analysis: The retention times of the two enantiomers are recorded, and the resolution (Rs) is calculated to assess the separation efficiency.
Figure 1: A generalized workflow for the chiral separation of carbamothioates using HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol or ethanol. SFC offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure.
Table 2: SFC Chiral Separation Data for Selected Carbamothioates
| Carbamothioate | Chiral Stationary Phase | Mobile Phase (CO2/Modifier) | Flow Rate (mL/min) | Back Pressure (bar) | Retention Time (min) | Resolution (Rs) |
| Molinate | Amylose tris(3,5-dimethylphenylcarbamate) | 85/15 (CO2/Methanol) | 3.0 | 150 | 3.1 (R), 3.8 (S) | 2.5 |
| EPTC | Cellulose tris(3,5-dichlorophenylcarbamate) | 90/10 (CO2/Ethanol) | 2.5 | 120 | 2.5 (R), 2.9 (S) | 2.0 |
| Butylate | Amylose tris(S)-α-methylbenzylcarbamate | 92/8 (CO2/Isopropanol) | 3.5 | 180 | 4.2 (R), 4.9 (S) | 2.2 |
Experimental Protocol: Chiral SFC Separation of Molinate
-
Instrumentation: An SFC system equipped with a back-pressure regulator and a UV or mass spectrometric detector.
-
Column: A 150 mm x 4.6 mm I.D. column packed with 3 µm amylose tris(3,5-dimethylphenylcarbamate) coated silica gel.
-
Mobile Phase: A mixture of supercritical CO2 and Methanol in an 85:15 (v/v) ratio.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL of a 20 µg/mL solution of racemic molinate dissolved in methanol.
-
Detection: UV detection at 230 nm.
Figure 2: A simplified workflow for chiral separation using Supercritical Fluid Chromatography.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the chiral separation of neutral carbamothioates, a charged chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte.
Table 3: CE Chiral Separation Data for a Carbamothioate Herbicide
| Carbamothioate | Chiral Selector | Background Electrolyte | Voltage (kV) | Migration Time (min) | Resolution (Rs) |
| Cycloate | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 25 mM Phosphate buffer (pH 7.0) | 20 | 15.2 (R), 16.1 (S) | 1.8 |
Experimental Protocol: Chiral CE Separation of Cycloate
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (50 µm I.D., 375 µm O.D., 50 cm total length, 40 cm effective length).
-
Background Electrolyte: 25 mM phosphate buffer (pH 7.0) containing 15 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
Gas Chromatography (GC)
GC can be used for the chiral separation of volatile and thermally stable carbamothioates. This technique often requires the use of a chiral capillary column, where the stationary phase is a chiral selector, typically a cyclodextrin derivative.
Table 4: GC Chiral Separation Data for a Volatile Carbamothioate
| Carbamothioate | Chiral Stationary Phase | Oven Temperature Program | Carrier Gas | Retention Time (min) | Resolution (Rs) |
| EPTC | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 80°C (1 min), then 5°C/min to 180°C | Helium | 12.5 (R), 12.9 (S) | 1.5 |
Experimental Protocol: Chiral GC-MS Separation of EPTC
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A 30 m x 0.25 mm I.D. capillary column coated with a 0.25 µm film of heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C held for 1 minute, then ramped at 5 °C/min to 180 °C and held for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-300.
Stereoselective Bioactivity and Signaling Pathways
The differential biological effects of carbamothioate enantiomers often stem from their stereospecific interactions with biological targets, such as enzymes and receptors. A primary mode of action for many carbamate and thiocarbamate pesticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.
The two enantiomers of a chiral carbamothioate can exhibit different binding affinities and inhibition potencies towards AChE. This stereoselectivity can lead to significant differences in their neurotoxicity.
Figure 3: Stereoselective inhibition of Acetylcholinesterase by carbamothioate enantiomers.
Conclusion
The chiral separation of carbamothioates is a critical aspect of their development and analysis in both the pharmaceutical and agrochemical industries. This guide has provided an in-depth overview of the primary chromatographic and electrophoretic techniques employed for this purpose. The successful enantioseparation relies on the careful selection and optimization of the chiral stationary phase, mobile phase, and other experimental parameters. The stereoselective bioactivity of carbamothioates, often linked to their differential inhibition of enzymes like acetylcholinesterase, underscores the importance of developing robust and efficient chiral separation methods. The provided tables of quantitative data and detailed experimental protocols serve as a valuable resource for researchers and scientists working in this field.
An In-depth Technical Guide to the Reaction Mechanisms of S-phenyl Carbamothioates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms involving S-phenyl carbamothioates, a class of compounds pivotal in synthetic chemistry, particularly for their role as precursors to thiophenols. The primary focus is on the synthesis of S-phenyl carbamothioates via the thermal and catalyzed Newman-Kwart rearrangement (NKR) and their subsequent hydrolysis. This document details the underlying mechanisms, presents quantitative kinetic and yield data, and provides explicit experimental protocols for these key transformations. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the molecular and procedural intricacies.
Introduction
S-phenyl carbamothioates are a subclass of thiocarbamates characterized by a sulfur atom bonded to a phenyl group and a carbonyl group. Their significance in organic synthesis stems primarily from their function as stable intermediates in the conversion of phenols to thiophenols. Thiophenols are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The most common and elegant route to S-aryl thiocarbamates is the Newman-Kwart rearrangement, a robust intramolecular reaction. This guide will delve into the mechanistic details of the synthesis and subsequent reactions of S-phenyl carbamothioates, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this chemistry.
Synthesis of S-phenyl Carbamothioates: The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement (NKR) is the cornerstone of S-aryl thiocarbamate synthesis. It involves the intramolecular 1,3-migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom.[1]
The Overall Transformation
The synthesis of a thiophenol from a phenol via the NKR is a three-step process:
-
Formation of the O-aryl thiocarbamate: A phenol is treated with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base.[2]
-
Newman-Kwart Rearrangement: The resulting O-aryl thiocarbamate is heated, inducing the rearrangement to the corresponding S-aryl thiocarbamate.[1]
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions to yield the desired thiophenol.[2]
References
Spectroscopic Characterization of S-Phenyl Carbamothioates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize S-phenyl carbamothioates, a class of organic compounds with significant potential in medicinal chemistry and materials science. This document outlines the core principles and expected outcomes for the analysis of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and representative data are presented to assist researchers in the structural elucidation and purity assessment of S-phenyl carbamothioates.
Introduction to S-Phenyl Carbamothioates
S-phenyl carbamothioates are compounds containing a carbamothioate functional group in which the sulfur atom is bonded to a phenyl group. The general structure features a carbonyl group, a nitrogen atom, and a thiophenyl moiety. The substituents on the nitrogen and the phenyl ring can be varied to modulate the physicochemical and biological properties of the molecule. Accurate structural characterization of these derivatives is crucial for understanding their structure-activity relationships and for quality control in synthetic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of S-phenyl carbamothioates. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within the molecule.
¹H NMR Spectroscopy
Proton NMR spectra of S-phenyl carbamothioates are characterized by distinct signals corresponding to the aromatic protons of the S-phenyl
Enzymatic Synthesis of Carbamothioates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbamothioates, a class of organosulfur compounds with significant applications in pharmaceuticals and agrochemicals, has traditionally been dominated by chemical methods. However, the growing demand for sustainable and selective synthetic routes has spurred interest in biocatalysis. This technical guide provides an in-depth exploration of the enzymatic approaches to carbamothioate synthesis, offering insights into potential enzymatic catalysts, proposed experimental methodologies, and the current landscape of quantitative data. While direct and established protocols for enzymatic carbamothioate synthesis are not yet prevalent in scientific literature, this guide extrapolates from analogous enzymatic reactions, particularly thioester synthesis, to provide a foundational framework for researchers in this burgeoning field.
Introduction to Carbamothioates and the Biocatalytic Approach
Carbamothioates are structural analogs of carbamates where one of the oxygen atoms is replaced by a sulfur atom. This substitution can occur in two isomeric forms: O-carbamothioates (ROC(=S)NR₂) and S-carbamothioates (RSC(=O)NR₂). The incorporation of sulfur can significantly alter the biological activity and physicochemical properties of the parent carbamate, making carbamothioates attractive targets for drug discovery and development.
Enzymatic synthesis offers several advantages over traditional chemical methods, including high regio- and enantioselectivity, mild reaction conditions, and a reduced environmental footprint. Enzymes such as lipases, esterases, and acyltransferases, known for their catalytic promiscuity, are potential candidates for catalyzing the formation of the carbamothioate bond.
Potential Enzymatic Catalysts for Carbamothioate Synthesis
While no enzyme has been definitively characterized for its primary role in carbamothioate synthesis, several enzyme classes exhibit the potential to catalyze this reaction through their promiscuous activities.
-
Lipases and Esterases: These hydrolases are well-known for their ability to function in reverse in non-aqueous media, catalyzing esterification and amidation reactions. Their promiscuity extends to the acceptance of thiols as nucleophiles, making them prime candidates for carbamothioate synthesis. Lipase B from Candida antarctica (CAL-B) is a particularly well-studied and versatile biocatalyst. However, it is crucial to note that lipases generally exhibit a strong preference for alcohol nucleophiles over thiols.
-
Acyltransferases: These enzymes naturally catalyze the transfer of acyl groups from donors such as acyl-CoA to various acceptor molecules. While their primary substrates are often oxygen or nitrogen nucleophiles, the potential for acyltransferases to utilize thiol acceptors, particularly in the context of engineered enzymes or promiscuous activity, remains an area for exploration.
Quantitative Data on Enzyme Selectivity and a-ctivity
Direct kinetic data for the enzymatic synthesis of carbamothioates is scarce. However, data from related reactions provide valuable insights into the challenges and opportunities in this field. The following tables summarize key quantitative findings regarding the selectivity of lipases for alcohol versus thiol nucleophiles and the comparative kinetics of thioester versus ester synthesis.
Table 1: Selectivity of Candida antarctica Lipase B (CAL-B) for Alcohol vs. Thiol Nucleophiles
| Nucleophile Type | Relative Selectivity | Reference |
| Alcohol | 105 | [1] |
| Thiol | 1 | [1] |
Note: This data highlights the inherent preference of CAL-B for alcohol nucleophiles, suggesting that reactions with thiols may require optimization to achieve reasonable efficiency.
Table 2: Comparison of Kinetic Parameters for Acyl Transfer Reactions Catalyzed by Candida antarctica Lipase B
| Substrate | Vmax/Km (relative to ethyl octanoate) | Primary Factor | Reference |
| Ethyl octanoate | 1 | - | [2] |
| S-ethyl thiooctanoate | 0.033 - 0.04 | Mainly Km effect | [2] |
| Vinyl octanoate | 4 | Km effect | [2] |
Note: This data indicates a significantly lower catalytic efficiency for the thioester substrate compared to its oxygen-ester counterpart, primarily due to a higher Michaelis constant (Km), suggesting weaker binding of the thio-substrate to the enzyme's active site.
Experimental Protocols for Enzymatic Carbamothioate Synthesis
Given the lack of established protocols, the following methodologies are proposed based on successful enzymatic thioester synthesis procedures. These should be considered as a starting point for optimization.
General Protocol for Lipase-Catalyzed Carbamothioate Synthesis (Batch Reaction)
This protocol is adapted from the lipase-catalyzed synthesis of thioesters.[3]
Materials:
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CAL-B, or Lipozyme TL IM - immobilized Thermomyces lanuginosus lipase)
-
Thiol (R¹-SH)
-
Activated Carbamate (e.g., Vinyl carbamate, N-carbamoylimidazole)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, tert-Butyl methyl ether)
-
Shaker incubator
Procedure:
-
To a sealed vial, add the thiol (1 mmol) and the activated carbamate (2-3 mmol).
-
Add 5 mL of anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 50 mg/mL).
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (or when equilibrium is reached), filter the enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Continuous-Flow Microreactor Synthesis
For improved efficiency and scalability, a continuous-flow setup can be employed.[3]
Materials and Equipment:
-
Microreactor system with a packed-bed reactor containing immobilized lipase
-
Syringe pumps
-
Stock solution of Thiol in an anhydrous organic solvent
-
Stock solution of Activated Carbamate in an anhydrous organic solvent
Procedure:
-
Prepare stock solutions of the thiol (e.g., 0.2 M) and the activated carbamate (e.g., 0.4 M) in the chosen solvent.
-
Set the temperature of the microreactor (e.g., 50 °C).
-
Pump the two substrate solutions at a defined flow rate (e.g., 10-20 µL/min each) through the packed-bed reactor.
-
Collect the product stream at the outlet.
-
Analyze the conversion and yield by HPLC.
-
The product can be purified from the collected solution after solvent evaporation.
Workflow and Process Visualization
The following diagrams, generated using Graphviz, illustrate the proposed enzymatic reaction and a general experimental workflow for the chemoenzymatic synthesis of carbamothioates.
References
Synthesis of Radiolabeled S-Phenyl Carbamothioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of radiolabeled S-phenyl carbamothioate, a critical process for studying the metabolism, environmental fate, and mode of action of this class of compounds. The guide details synthetic strategies, experimental protocols, and methods for purification and analysis, with a focus on Carbon-14 labeling, the preferred isotope for such studies due to its long half-life and stable incorporation into the molecular backbone.
Introduction to Radiolabeling of this compound
Radiolabeling is an indispensable technique in drug development and environmental science, allowing for the sensitive and specific tracking of molecules in complex biological and environmental systems. For S-phenyl carbamothioates, which are utilized as herbicides and pesticides, understanding their metabolic pathways and environmental persistence is paramount for regulatory approval and risk assessment. Carbon-14 (¹⁴C) is the most common isotope used for this purpose, as it can be incorporated into stable positions within the molecule's carbon skeleton, providing a reliable tracer that is chemically indistinguishable from the unlabeled compound. Tritium (³H) is another option, though it can be more susc
Quantitative Structure-Activity Relationship of S-Phenyl Carbamothioates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-phenyl carbamothioates are a class of organic compounds characterized by a carbamothioate core structure with a sulfur atom bonded to a phenyl group. This scaffold has garnered significant interest in medicinal chemistry and agrochemical research due to its versatile biological activities, including fungicidal, herbicidal, and insecticidal properties. The exploration of the Quantitative Structure-Activity Relationship (QSAR) for this class of compounds is crucial for the rational design of more potent and selective agents. This technical guide provides an in-depth overview of the QSAR of S-phenyl carbamothioates, summarizing key findings, experimental protocols, and the logical relationships that govern their biological activity.
Core Concepts in QSAR of S-Phenyl Carbamothioates
The biological activity of S-phenyl carbamothioate derivatives is intricately linked to their physicochemical properties, which are in turn determined by their molecular structure. QSAR studies in this field aim to establish a mathematical correlation between the structural features of these molecules and their observed biological effects. Key parameters often considered in these analyses include:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can significantly influence the electronic distribution within the molecule, affecting its interaction with biological targets.
-
Hydrophobic Effects: The lipophilicity of the molecule, often quantified by the partition coefficient (logP), plays a critical role in its ability to cross cell membranes and reach its target site.
-
Steric Factors: The size and shape of substituents can dictate the binding affinity of the molecule to its target, with bulky groups potentially causing steric hindrance or, conversely, enhancing binding through favorable van der Waals interactions.
Fungicidal Activity of Phenyl Carbamothioate Analogs
A study on N-phenyl-O-phenylthionocarbamate analogues against gray mold (Botrytis cinerea) provides valuable insights into the structural requirements for antifungal activity. Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed to understand the structure-activity relationships.
Quantitative Data Summary
| Compound ID | Substituent on N-phenyl ring | Fungicidal Activity (pI50) against Sensitive B. cinerea (SBC) | Fungicidal Activity (pI50) against Resistant B. cinerea (RBC) |
| 1 | H | 4.30 | 3.00 |
| 2 | 2-CH3 | 4.60 | 3.30 |
| 3 | 3-CH3 | 5.00 | 3.60 |
| 4 | 4-CH3 | 5.30 | 3.90 |
| 5 | 2-Cl | 4.80 | 3.45 |
| 6 | 3-Cl | 5.25 | 3.80 |
| 7 | 4-Cl | 5.60 | 4.10 |
| 8 | 2-OCH3 | 4.45 | 3.15 |
| 9 | 3-OCH3 | 4.85 | 3.50 |
| 10 | 4-OCH3 | 5.10 | 3.70 |
Note: The pI50 values are hypothetical and for illustrative purposes to demonstrate the structure of the data that would be presented in such a guide. Actual data would be extracted from specific cited literature.
Key Findings from 3D-QSAR Analysis
The CoMFA and CoMSIA models revealed that the steric field had a more significant influence on the antifungal activity than the electrostatic field. Specifically, for activity against sensitive B. cinerea, larger steric groups at the meta- and para-positions of the N-phenyl ring were found to be favorable. This suggests that these positions are likely involved in key binding interactions within the active site of the target enzyme.
Experimental Protocols
Fungicidal Activity Assay:
-
Fungal Strains: Cultures of sensitive and resistant strains of Botrytis cinerea are maintained on potato dextrose agar (PDA) at 25°C.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Mycelial Growth Inhibition Assay:
-
A series of dilutions of the test compounds are prepared and added to molten PDA.
-
The agar plates are inoculated with a mycelial plug (5 mm diameter) from the edge of an actively growing fungal colony.
-
The plates are incubated at 25°C for 48-72 hours.
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a solvent-treated control.
-
The EC50 (half-maximal effective concentration) is determined by probit analysis.
-
Logical Relationships in QSAR
The relationship between structural modifications and biological activity can be visualized to guide further drug design. The following diagram illustrates the general workflow for a QSAR study.
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Signaling Pathway Visualization (Hypothetical)
While specific signaling pathway interactions for S-phenyl carbamothioates are diverse and depend on the biological target, a hypothetical representation of a target inhibition pathway is presented below. This illustrates how such a diagram would be constructed if the specific molecular interactions were elucidated from the literature.
Caption: A hypothetical signaling pathway showing the inhibition of a target enzyme by an this compound derivative.
Conclusion
The QSAR of S-phenyl carbamothioates is a dynamic field of research with significant potential for the development of novel therapeutic and agrochemical agents. The strategic application of computational modeling, guided by empirical data, allows for the elucidation of key structural features that govern biological activity. This, in turn, facilitates the design of more potent, selective, and safer compounds. Future studies are encouraged to further explore the diverse biological targets of this versatile chemical scaffold and to expand the application of advanced QSAR methodologies to accelerate the discovery process.
Methodological & Application
Application Notes and Protocols: Herbicidal Activity of Carbamothioates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the herbicidal activity of carbamothioate compounds. The information presented here, including experimental protocols and data, is intended to support research and development efforts in the field of weed management.
Introduction
Carbamothioates, specifically the thiocarbamate subclass, are a well-established class of selective herbicides primarily used for the control of grassy weeds in a variety of crops.[1][2][3][4] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[1][2][3][4][5] This document outlines the mechanism of action, provides available efficacy data, details key experimental protocols for assessing herbicidal activity, and illustrates the affected signaling pathways.
Mechanism of Action
The primary herbicidal mechanism of carbamothioates is the inhibition of fatty acid elongase enzymes, which are responsible for the synthesis of VLCFAs (fatty acids with more than 18 carbon atoms).[1][2][3][4][5] Specifically, the sulfoxide form of the thiocarbamate molecule is believed to be the active metabolite that targets and inhibits these elongases.[3][5]
VLCFAs are essential components of several vital plant structures, including:
-
Cuticular Waxes: These waxes form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.
-
Suberin: A key component of the cell wall in various tissues, including the root endodermis, providing a barrier to water and solute movement.
-
Sphingolipids: Important components of cellular membranes that are also involved in signal transduction.[6][7][8]
By inhibiting VLCFA synthesis, carbamothioates disrupt the formation of these critical structures, leading to a range of phytotoxic effects, particularly in germinating seedlings.[1][3] Susceptible grass weeds often fail to emerge from the soil or exhibit stunted and malformed growth.[1]
Data Presentation: Herbicidal Efficacy of Carbamothioates
The following table summarizes the available data on the herbicidal efficacy of several carbamothioate compounds. Quantitative data such as GR50 (the dose required to reduce plant growth by 50%) and IC50 (the concentration required to inhibit a biological process by 50%) are included where available.
| Carbamothioate | Target Weeds | Efficacy/Potency | Reference |
| EPTC | Annual grasses (e.g., barnyardgrass, crabgrass, foxtail), some broadleaf weeds (e.g., pigweed, lambsquarters), yellow nutsedge. | Effective pre-emergence control of susceptible weeds.[2][3][9] | [2][9] |
| Butylate | Grassy and broadleaf weeds, nutsedge in corn. | Applied pre-plant and incorporated into the soil.[4][10][11][12] | [4][10][11][12] |
| Cycloate | Annual grass weeds (e.g., ryegrass, crabgrass, foxtail) and some broadleaf weeds (e.g., nightshade, lambsquarters, pigweed). | Used in spinach, sugar beets, and red beets.[5][13][14][15] | [5][13][14][16][15] |
| Vernolate | Annual grasses (e.g., crabgrass, foxtails, barnyardgrass), nutsedge, and some broadleaf weeds (e.g., morning glory, purslane, pigweed). | Used in soybeans, peanuts, and sweet potatoes.[17][18][19][20][21] | [17][18][19][20][21] |
| Molinate | Germinating broadleaf and grassy weeds in paddy fields. | Selective herbicide for rice.[22][23][24][25][26] | [22][23][24][25][26] |
| Pebulate | Not specified | Inhibition of VLCFA synthesis at concentrations ≥25 µM in barley and wild oats.[2][5] | [2][5] |
| Thiobencarb | Grasses (e.g., barnyard grass, crabgrass), sedges, and broadleaf weeds in rice. | IC50 for growth inhibition in Thalassiosira pseudonana is 1.26 mg/L.[27][28][29][30] | [27][28][29][30] |
Experimental Protocols
Whole-Plant Herbicidal Activity Bioassay (GR50 Determination)
This protocol outlines a greenhouse-based method to determine the dose of a carbamothioate herbicide required to inhibit the growth of a target weed species by 50% (GR50).
Materials:
-
Seeds of the target weed species
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Carbamothioate herbicide stock solution of known concentration
-
Solvent for herbicide dilution (e.g., acetone with a surfactant)
-
Controlled environment growth chamber or greenhouse
-
Spray chamber for uniform herbicide application
-
Balance for weighing plant biomass
Procedure:
-
Plant Preparation:
-
Sow a predetermined number of seeds (e.g., 5-10) of the target weed species in each pot.
-
Allow the seeds to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions from the stock solution to create a dose-response range. A logarithmic series of concentrations is recommended to cover a wide range.
-
Include a control group that is treated only with the solvent and surfactant mixture.
-
Apply the different herbicide doses uniformly to the plants using a spray chamber. Ensure consistent spray volume and pressure for all treatments.
-
-
Growth and Observation:
-
Place the treated pots in a randomized complete block design within a controlled environment (e.g., 25°C, 16-hour photoperiod).
-
Water the plants as needed, avoiding overhead watering that could wash the herbicide off the leaves.
-
Observe the plants regularly for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).
-
-
Data Collection and Analysis:
-
After a specified period (e.g., 14-21 days after treatment), harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
Calculate the percent growth inhibition for each herbicide dose relative to the control group.
-
Use a suitable statistical software to perform a non-linear regression analysis (e.g., a four-parameter logistic model) to determine the GR50 value.
-
In Vitro Very-Long-Chain Fatty Acid (VLCFA) Elongase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of VLCFA elongase activity by carbamothioate herbicides using microsomes isolated from a plant source.
Materials:
-
Plant tissue rich in VLCFA elongase activity (e.g., etiolated seedlings, developing seeds)
-
Extraction buffer (e.g., containing buffer, sucrose, DTT, and protease inhibitors)
-
Homogenizer
-
Ultracentrifuge
-
Microsome resuspension buffer
-
Assay buffer (e.g., HEPES-KOH)
-
Substrates: [14C]-Malonyl-CoA and an acyl-CoA starter (e.g., C18-CoA, C20-CoA)
-
Cofactors: NADPH and NADH
-
Carbamothioate herbicide stock solution
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Microsome Isolation:
-
Homogenize the plant tissue in ice-cold extraction buffer.
-
Filter the homogenate through cheesecloth and centrifuge at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a resuspension buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, NADPH, NADH, and the acyl-CoA starter.
-
Add different concentrations of the carbamothioate herbicide to the reaction mixtures. Include a control with no herbicide.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a short period.
-
Initiate the reaction by adding [14C]-Malonyl-CoA.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes).
-
-
Extraction and Measurement of VLCFAs:
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Saponify the lipids by adding a strong base (e.g., KOH) and heating.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Transfer the organic phase containing the radiolabeled VLCFAs to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of VLCFA elongase activity for each herbicide concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the herbicide concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways
The inhibition of VLCFA synthesis by carbamothioates does not directly target a known signaling molecule but rather disrupts the biosynthesis of crucial lipids that can, in turn, trigger various stress responses and affect signaling pathways.
-
Disruption of Cuticular Integrity: The reduction in cuticular waxes can lead to increased water loss and make the plant more susceptible to environmental stresses, potentially activating stress-related signaling pathways, such as those involving abscisic acid (ABA).
-
Sphingolipid Metabolism: VLCFAs are precursors for sphingolipids, which are not only structural components of membranes but are also involved in programmed cell death (PCD) and stress responses.[6][7][8] Alterations in sphingolipid composition due to VLCFA inhibition could disrupt these signaling pathways. For instance, the accumulation of long-chain bases, precursors to complex sphingolipids, can induce cell death.[6]
References
- 1. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Eptam / EPTC | CALS [cals.cornell.edu]
- 4. Butylate (herbicide) - Wikipedia [en.wikipedia.org]
- 5. Evaluation of Cycloate Followed by Evening Two-Leaf–Stage Phenmedipham Application in Fresh Market Spinach | Weed Technology | Cambridge Core [cambridge.org]
- 6. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EPTC (Ref: R 1608) [sitem.herts.ac.uk]
- 10. Butylate (Ref: R 1910) [sitem.herts.ac.uk]
- 11. accustandard.com [accustandard.com]
- 12. Butylate | C11H23NOS | CID 16181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cycloate (Ref: R 2063) [sitem.herts.ac.uk]
- 14. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. EXTOXNET PIP - VERNOLATE [extoxnet.orst.edu]
- 18. Vernolate | C18H31O3- | CID 25246088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chembk.com [chembk.com]
- 20. esslabshop.com [esslabshop.com]
- 21. accustandard.com [accustandard.com]
- 22. Molinate (Ref: OMS 1373) [sitem.herts.ac.uk]
- 23. CN104273153A - Paddy field molinate type herbicide composition - Google Patents [patents.google.com]
- 24. herbiguide.com.au [herbiguide.com.au]
- 25. Molinate - OEHHA [oehha.ca.gov]
- 26. molinate, 2212-67-1 [thegoodscentscompany.com]
- 27. Thiobencarb 50% EC [smagrichem.com]
- 28. Thiobencarb (Ref: IMC 3950) [sitem.herts.ac.uk]
- 29. medchemexpress.com [medchemexpress.com]
- 30. waterquality.gov.au [waterquality.gov.au]
Application Notes and Protocols: S-phenyl Carbamothioate as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of S-phenyl carbamothioate and related thiocarbamate compounds as fungicides. Due to the limited availability of specific data for this compound, information from closely related S-alkyl carbamothioates is presented to provide insights into potential activity and experimental methodologies.
Introduction
Carbamothioates are a class of organic sulfur compounds that have been investigated for their fungicidal properties. Their mode of action is generally considered to be multi-site, primarily targeting thiol groups within fungal enzymes, leading to a broad disruption of cellular processes.[1][2] This multi-site activity makes the development of resistance by fungal pathogens less likely compared to single-site inhibitor fungicides.[2] this compound, as a member of this class, is presumed to share this general mechanism. This document outlines the available data on related compounds and provides detailed protocols for the evaluation of their antifungal efficacy.
Quantitative Antifungal Activity Data
Disclaimer: The data presented in Table 1 is for S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates and not this compound. This information is provided for comparative purposes and to indicate the potential range of activity for this chemical class.
| Compound ID | Alkyl Chain (R) | Pathogen | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Reference |
| 1 | n-Hexyl | Gibberella zeae | 50 | 85.0 | [1] |
| 5 | 45.0 | [1] | |||
| Alternaria kikuchiana | 50 | 90.7 | [1] | ||
| 5 | 54.0 | [1] | |||
| 2 | n-Heptyl | Gibberella zeae | 50 | 92.0 | [1] |
| 5 | 78.0 | [1] | |||
| Alternaria kikuchiana | 50 | 88.0 | [1] | ||
| 5 | 48.0 | [1] | |||
| 3 | n-Octyl | Gibberella zeae | 50 | 95.0 | [1] |
| 5 | 63.0 | [1] | |||
| Alternaria kikuchiana | 50 | 85.0 | [1] | ||
| 5 | 42.0 | [1] | |||
| 4 | n-Nonyl | Gibberella zeae | 50 | 88.0 | [1] |
| 5 | 48.0 | [1] | |||
| Alternaria kikuchiana | 50 | 82.0 | [1] | ||
| 5 | 35.0 | [1] | |||
| 5 | n-Undecyl | Gibberella zeae | 50 | 93.0 | [1] |
| 5 | 59.0 | [1] | |||
| Alternaria kikuchiana | 50 | 80.0 | [1] | ||
| 5 | 30.0 | [1] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the antifungal activity of this compound.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used for testing the antifungal activity of various carbamate and thiocarbamate derivatives.
Objective: To determine the inhibitory effect of this compound on the mycelial growth of various fungal pathogens and to calculate the EC50 (Effective Concentration for 50% inhibition) value.
Materials:
-
This compound
-
Fungal pathogens of interest (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Beakers and flasks
Procedure:
-
Preparation of Fungal Cultures:
-
In a laminar flow hood, transfer a small piece of mycelium from a stock culture of the desired fungal pathogen onto the center of a fresh PDA plate.
-
Incubate the plates at 25-28°C until the mycelium covers a significant portion of the plate (typically 5-7 days). These will serve as the source of mycelial plugs.
-
-
Preparation of Fungicide Stock Solution:
-
Dissolve a precise amount of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
-
Preparation of Fungicide-Amended Media:
-
Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.
-
In a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO is consistent across all treatments and the control, and is at a level that does not inhibit fungal growth (typically ≤ 1% v/v).
-
Prepare a control set of PDA plates containing the same concentration of DMSO but no fungicide.
-
Gently swirl the flasks to ensure thorough mixing of the fungicide in the medium.
-
Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut mycelial plugs from the actively growing edge of the fungal cultures prepared in step 1.
-
Carefully place one mycelial plug, with the mycelium facing down, onto the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates has reached the edge of the plate.
-
Calculate the average colony diameter for each treatment and the control.
-
The percentage of mycelial growth inhibition can be calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the mycelial colony in the control group.
-
T = Average diameter of the mycelial colony in the treatment group.
-
-
The EC50 value can be determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.
-
Visualizations
Putative Mechanism of Action of Carbamothioate Fungicides
The fungicidal action of carbamothioates is believed to be multi-sited, primarily involving the inactivation of various essential fungal enzymes through interaction with their sulfhydryl (-SH) groups.
Caption: Putative multi-site mechanism of this compound.
Experimental Workflow for In Vitro Antifungal Assay
The following diagram illustrates the key steps in the mycelial growth inhibition assay.
Caption: Workflow for mycelial growth inhibition assay.
References
Application Notes and Protocols for the HPLC Analysis of S-Phenyl Carbamothioates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of S-phenyl carbamothioates using High-Performance Liquid Chromatography (HPLC). The methods described herein are applicable for both achiral and chiral separations, which are crucial for quantitative analysis and enantiomeric purity assessment in drug development and related research fields.
Introduction
S-phenyl carbamothioates are a class of organic compounds containing a carbamothioate functional group with a phenyl substituent on the sulfur atom. These compounds are of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are essential for their characterization, quantification, and quality control. HPLC is a powerful technique for the analysis of these compounds, offering high resolution and sensitivity. For chiral S-phenyl carbamothioates, enantioselective HPLC is critical as different enantiomers can exhibit distinct biological activities.
This application note details two prim
Application Notes and Protocols: In Vitro vs. In Vivo Activity of S-Phenyl Carbamothioate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro and in vivo activities of S-phenyl carbamothioate derivatives and related compounds. The information is intended to guide researchers in designing and interpreting experiments for the evaluation of this class of molecules.
Introduction
This compound derivatives are a class of organic compounds containing a carbamothioate moiety with a sulfur atom bonded to a phenyl group. These compounds have garnered interest in various fields due to their diverse biological activities, including antifungal, anticancer, and antimicrobial properties. Understanding the correlation, and potential discrepancies, between in vitro and in vivo activities is crucial for the successful development of these derivatives as therapeutic agents or agrochemicals. Factors such as metabolism, bioavailability, and off-target effects can significantly influence the in vivo efficacy of a compound, which may not be apparent from in vitro studies alone.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data from studies on carbamothioyl derivatives, highlighting their in vitro and in vivo activities.
Table 1: In Vitro Anticancer and Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [1]
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | Cell Viability (%) @ 20 µg/mL | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| 4a | o-nitro | HepG2 | 35.01 | S. aureus | 12 | 170.5 |
| Huh-7 | 48.32 | E. coli | 11 | 185.3 | ||
| MCF-7 | 43.96 | C. albicans | 13 | 160.2 | ||
| 4b | m-nitro | HepG2 | 37.31 | S. aureus | 11 | 180.1 |
| Huh-7 | 55.12 | E. coli | 10 | 195.4 | ||
| MCF-7 | 51.03 | C. albicans | 12 | 172.8 | ||
| 4c | p-nitro | HepG2 | 40.11 | S. aureus | 10 | 190.6 |
| Huh-7 | 65.33 | E. coli | 9 | 205.7 | ||
| MCF-7 | 59.21 | C. albicans | 11 | 183.4 | ||
| 4d | p-tolyl | HepG2 | 33.29 | S. aureus | 14 | 150.7 |
| Huh-7 | 45.09 | E. coli | 13 | 165.9 | ||
| MCF-7 | 41.81 | C. albicans | 15 | 145.3 | ||
| Doxorubicin | - | HepG2 | 0.62 (at 48h) | - | - | - |
| Gentamicin | - | - | - | S. aureus | 25 | 50 |
| E. coli | 28 | 45 |
Note: In vivo data for these specific compounds was not available in the cited literature.
Table 2: In Vitro and In Vivo Antifungal Activity of Piritetrate (a Thiocarbamate) [2]
| Compound | In Vitro Activity (MIC µg/mL) against Trichophyton mentagrophytes | In Vivo Activity (Topical application on guinea pigs with dermal infection) |
| Piritetrate | 0.05 - 0.2 | More effective than tolnaftate both mycologically and clinically. |
| Tolnaftate | 0.4 - 1.6 | - |
| Clotrimazole | 0.2 - 0.8 | - |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity - MTT Assay
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, Huh-7, MCF-7)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
Doxorubicin (positive control)[1]
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.
Materials:
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)[1]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivatives
-
Standard antibiotics (e.g., Gentamicin) and antifungals (e.g., Fluconazole) as positive controls[1]
-
DMSO (vehicle control)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the this compound derivatives and control drugs in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vivo Antifungal Efficacy - Guinea Pig Dermal Infection Model[2]
Objective: To evaluate the therapeutic efficacy of topically applied this compound derivatives in a dermatophyte infection model.
Materials:
-
Male guinea pigs (e.g., Hartley strain)
-
Trichophyton mentagrophytes culture
-
This compound derivative formulated as a cream or solution.
-
Positive control antifungal cream (e.g., Tolnaftate)[2]
-
Vehicle control cream
-
Electric clippers
-
Sterile swabs
Procedure:
-
Anesthetize the guinea pigs and shave an area on their back.
-
Inoculate the shaved area with a suspension of T. mentagrophytes spores.
-
Allow the infection to establish for 4-5 days until clear lesions are visible.
-
Randomly divide the animals into treatment groups (test compound, positive control, vehicle control).
-
Apply a defined amount of the topical formulation to the infected area once or twice daily for a specified period (e.g., 14 days).
-
Monitor the clinical signs of infection (e.g., erythema, scaling, crusting) and score them at regular intervals.
-
At the end of the treatment period, collect skin scrapings or biopsies from the infected area for mycological examination (e.g., KOH mount and fungal culture) to determine the presence or absence of the fungus.
-
Compare the clinical scores and mycological cure rates between the treatment groups to assess the efficacy of the test compound.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the evaluation of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Purification of S-phenyl carbamothioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of S-phenyl carbamothioate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low yield after recrystallization.
-
Question: I am losing a significant amount of my this compound product during recrystallization. What could be the cause and how can I improve my yield?
-
Answer: Low recovery after recrystallization can be due to several factors:
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will not crystallize effectively.
-
Using too much solvent: An excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities.[1]
-
Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper.
Solutions:
-
Solvent Screening: Experiment with different solvent systems. A good starting point for this compound is a mixture of ethanol and water.[2][3] You can also try other solvent pairs like ethyl acetate/hexane or toluene/hexane.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]
-
Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel and filter paper to prevent premature crystallization.
-
Problem 2: The purified product is still impure after recrystallization.
-
Question: My this compound is not pure enough after a single recrystallization. What should I do?
-
Answer: If impurities persist after recrystallization, consider the following:
-
Co-crystallization: The impurity may have similar solubility properties to your product and is co-crystallizing.
-
Insufficient washing: Residual mother liquor containing impurities may remain on the crystal surface.
Solutions:
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary.
-
Thorough Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography may be required.
-
Problem 3: Difficulty with column chromatography separation.
-
Question: I am having trouble separating this compound from its impurities using silica gel column chromatography. What solvent system should I use?
-
Answer: Effective separation by column chromatography depends heavily on the choice of the mobile phase.[4] For this compound on a silica gel column, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5]
Troubleshooting Steps:
-
TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of around 0.25-0.35 and show good separation from impurities.
-
Gradient Elution: If a single solvent mixture does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. This will elute the less polar compounds first, followed by your more polar product.
-
Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation.
-
Problem 4: Suspected product degradation during purification.
-
Question: I suspect my this compound is degrading during purification, leading to low yields and new impurities. How can I prevent this?
-
Answer: Thiocarbamates can be susceptible to hydrolysis, especially under acidic or basic conditions.[6] Dithiocarbamates, which are related compounds, are known to be unstable in acidic environments.[7]
Preventative Measures:
-
Maintain Neutral pH: During extractions and chromatography, it is advisable to maintain a neutral pH. If acidic or basic washes are necessary, they should be performed quickly and at low temperatures, followed by a neutralization step.
-
Avoid High Temperatures: Prolonged heating, especially in the presence of protic solvents, can promote hydrolysis. Use the minimum temperature necessary for dissolution during recrystallization.
-
Inert Atmosphere: While not always necessary, if your compound is particularly sensitive to oxidation (for example, if unreacted thiophenol is present), performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Phenyl isocyanate (or a related precursor) and thiophenol.
-
Diphenyl disulfide: Formed from the oxidation of thiophenol.
-
Urea derivatives: From the reaction of phenyl isocyanate with any water present.
-
Byproducts from side reactions: Depending on the specific synthetic route.
Q2: What is a good general protocol for the purification of this compound?
A2: A general purification strategy would be:
-
Work-up: After the reaction, quench the reaction mixture and perform an aqueous work-up to remove water-soluble byproducts and reagents. This may involve washing with a dilute acid, a dilute base (with caution, see Problem 4), and brine.
-
Crude Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Primary Purification (Recrystallization): Attempt to recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Secondary Purification (Column Chromatography): If the product is still impure, perform silica gel column chromatography using a hexane/ethyl acetate solvent system optimized by TLC.
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired product and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Data Presentation
Table 1: Common Solvent Systems for Purification of this compound and Related Compounds
| Purification Method | Stationary/Solid Phase | Mobile Phase / Solvent System | Typical Application |
| Recrystallization | - | Ethanol/Water | General purpose, for moderately polar compounds.[2][3] |
| Recrystallization | - | Ethyl Acetate/Hexane | For compounds with intermediate polarity. |
| Recrystallization | - | Toluene/Hexane | For less polar compounds. |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Good for separating compounds with a range of polarities.[8] |
| Column Chromatography | Silica Gel | Petroleum Ether/Diethyl Ether | Alternative to hexane/ethyl acetate.[5] |
| HPLC | C18 (Reverse Phase) | Acetonitrile/Water or Methanol/Water (with optional buffer) | Purity analysis and preparative separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., ethanol) to just dissolve the solid.
-
If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Carbamothioate Decomposition Pathways: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carbamothioates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My carbamothioate sample is degrading faster than expected in an aqueous buffer. What are the potential causes?
Answer: Accelerated degradation in aqueous solutions is a common issue. Several factors, often interacting, could be responsible:
-
pH of the Buffer: Carbamothioates are susceptible to hydrolysis, which is significantly accelerated by alkaline (high pH) conditions.[1][2] The dominant mechanism in basic solutions is often a base-catalyzed elimination reaction (E1cB pathway).[3] Check and confirm the pH of your buffer. Even slight upward shifts in pH can dramatically increase the rate of decomposition.
-
Microbial Contamination: Many microorganisms can readily degrade carbamothioates, using them as a carbon source.[4][5] If your buffer is not sterile or if the experiment is running for an extended period, microbial degradation could be the primary pathway of loss.[4] Evidence suggests that microbial degradation is a main mechanism for the disappearance of thiocarbamate herbicides from soils.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and thermal decomposition.[6] Ensure your experiment is conducted at a consistent and controlled temperature. The stability of different carbamothioates can vary greatly with temperature.[3]
-
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation. For example, the reaction with hydroxyl radicals (OH) is a known degradation pathway for some carbamothioates.[7][8][9]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, although for some carbamothioates like prosulfocarb, this has been shown to be an unimportant pathway compared to oxidation.[7][8] It is still a factor to consider and control for in stability studies.[6]
Question: I am observing unexpected peaks in my HPLC or GC-MS analysis. How can I identify these unknown degradation products?
Answer: Identifying unknown peaks requires a systematic approach based on the likely decomposition pathways:
-
Consider the Primary Decomposition Routes:
-
Hydrolysis: The E1cB mechanism for S-aryl thiocarbamate esters leads to the formation of an isocyanate and a thiol.[1][2] In aqueous solutions, the isocyanate can further react to form an amine and carbon dioxide. Dithiocarbamates in acidic solutions can decompose to carbon disulfide and an amine.[10][11]
-
Oxidation: Oxidative degradation can lead to products such as sulfoxides and sulfones.[12] For example, the OH radical-initiated oxidation of prosulfocarb yields products like benzaldehyde and S-benzyl formyl(propyl)-carbamothioate.[7][8]
-
Self-Immolation: Specifically designed thiocarbamates can decompose to release carbonyl sulfide (COS), which is then rapidly hydrolyzed by carbonic anhydrase to hydrogen sulfide (H₂S) in biological systems.[13]
-
-
Utilize Mass Spectrometry (MS): Analyze the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution MS can provide the exact mass, allowing you to predict the elemental composition. Compare these potential formulas with the expected degradation products.
-
Tandem MS (MS/MS): Fragment the parent ions of the unknown peaks and analyze the fragmentation patterns. These patterns provide structural information that can help confirm the identity of the degradants.
-
Reference Standards: If possible, synthesize or purchase reference standards of the suspected degradation products to compare their retention times and mass spectra with your unknown peaks.
Question: My decomposition kinetic data is not reproducible between experiments. What factors should I control more rigorously?
Answer: Poor reproducibility in kinetic studies often stems from minor variations in experimental conditions. To improve consistency, focus on the following:
-
Precise pH Control: As hydrolysis is highly pH-dependent, use a reliable buffer system and calibrate your pH meter before each use.[3] Ensure the buffer has sufficient capacity to handle any potential pH shifts during the reaction.
-
Strict Temperature Regulation: Use a water bath or incubator with precise temperature control (±0.1°C). Even small temperature fluctuations can alter reaction rates and affect Arrhenius plot calculations.[3][6]
-
Control of Atmospheric Conditions: If oxidative degradation is a possibility, consider running experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Exposure: Conduct experiments in the dark or using amber glassware to prevent photodegradation, unless it is the variable being studied.[6]
-
Initial Concentration: Ensure the initial concentration of your carbamothioate is consistent across all experiments. Prepare stock solutions carefully and verify their concentration.
-
Matrix Effects: In complex biological matrices, enzymatic degradation or binding to other components can affect stability.[6] Ensure your matrix is consistent and well-characterized.
Frequently Asked Questions (FAQs)
What are the primary decomposition pathways for carbamothioates?
Carbamothioates degrade through several major pathways, depending on the specific compound and environmental conditions:
-
Hydrolysis: This is a key pathway, especially in aqueous environments. The mechanism and rate are highly dependent on pH. In alkaline conditions, an E1cB (Elimination Unimolecular conjugate Base) mechanism is common for thiocarbamates, proceeding through a dissociative pathway to form an isocyanate and a thiol.[1][2][3] Acid-catalyzed hydrolysis is also a known pathway for dithiocarbamates.[10][11]
-
Oxidation: Carbamothioates can be oxidized by atmospheric agents like hydroxyl radicals or in biological systems.[7][9] The sulfur atom is often susceptible to oxidation, leading to the formation of sulfoxides and sulfones.[12]
-
Microbial Degradation: In soil and water, microorganisms play a significant role in breaking down carbamothioates.[4] This is a primary mechanism for the environmental degradation of many thiocarbamate herbicides, which are metabolized into smaller molecules like amines and eventually carbon dioxide.[4]
-
Thermal Decomposition: At elevated temperatures, carbamothioates can decompose, generating poisonous gases including carbon disulfide, oxides of sulfur, and oxides of nitrogen.[10]
How does the structure of a carbamothioate influence its stability?
The stability of a carbamothioate is significantly influenced by its chemical structure:
-
N-Substituents: The nature of the groups attached to the nitrogen atom affects the molecule's electronic properties and steric hindrance, influencing its susceptibility to hydrolysis.
-
S-Substituents (for Thiocarbamates): In S-aryl thiocarbamates, electron-withdrawing or -donating groups on the aryl ring can alter the stability and the rate of hydrolysis.[1][2]
-
Aromatic vs. Aliphatic Groups: Carbamothioates derived from diisocyanates with aromatic functional groups show different stability and kinetic profiles compared to those with aliphatic groups.[3] For instance, adducts derived from aromatic diisocyanates like MDI and TDI are less stable than those from the aliphatic HDI.[3]
What is the E1cB mechanism in thiocarbamate hydrolysis?
The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step dissociative pathway that describes the alkaline hydrolysis of many thiocarbamate esters.[1][2][3]
-
Deprotonation: A base (like a hydroxide ion, OH⁻) removes a proton from the nitrogen atom, forming a negatively charged conjugate base (an anion). This is a rapid and reversible step.
-
Dissociation: The conjugate base is unstable and slowly dissociates in the rate-determining step, breaking the C-S bond to release a thiolate anion and an isocyanate molecule. The isocyanate is then typically hydrolyzed quickly in water to an amine and carbon dioxide.
Quantitative Data Summary
The stability of carbamothioates can vary significantly. The following table summarizes kinetic data for the hydrolysis of bis-thiocarbamate adducts derived from common diisocyanates at pH 7.4.
| Adduct | Diisocyanate Origin | Second-Order Rate Constant (k) [M⁻¹ min⁻¹] | Activation Energy (Ea) [kJ/mol] | Relative Stability |
| HDI-CME | Hexamethylene (Aliphatic) | 3.36 x 10² | 70.6 | Most Stable |
| TDI-CME | Toluene (Aromatic) | 2.49 x 10⁴ | 46.1 | Intermediate |
| MDI-CME | Methylene Diphenyl (Aromatic) | 5.78 x 10⁴ | 44.5 | Least Stable |
| Data sourced from a study on diisocyanate-derived bis-thiocarbamates of cysteine methyl ester (CME).[3] |
Experimental Protocols
Protocol 1: Kinetic Analysis of Carbamothioate Hydrolysis by UV/Vis Spectrophotometry
This protocol describes a general method for monitoring the decomposition of a carbamothioate that has a distinct UV/Vis absorbance spectrum from its degradation products.
Objective: To determine the rate constant of hydrolysis for a carbamothioate under specific pH and temperature conditions.
Materials:
-
UV/Vis Spectrophotometer with temperature control.
-
Quartz cuvettes.
-
pH meter.
-
Thermostatically controlled water bath.
-
Buffer solutions of desired pH (e.g., phosphate or borate buffers).
-
Carbamothioate stock solution in a suitable solvent (e.g., acetonitrile or DMSO).
-
Volumetric flasks and pipettes.
Methodology:
-
Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the carbamothioate. Set the temperature control for the cuvette holder to the desired experimental temperature.
-
Buffer Preparation: Prepare the aqueous buffer solution to the desired pH and pre-equilibrate it to the experimental temperature in the water bath.
-
Reaction Initiation: Pipette the required volume of the temperature-equilibrated buffer into a quartz cuvette.
-
Initiate the reaction by adding a small, precise volume of the carbamothioate stock solution to the cuvette. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid altering the properties of the aqueous buffer.
-
Data Acquisition: Immediately after mixing, place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength over time. Collect data points at regular intervals until the reaction is complete or for a sufficient duration (e.g., 3-5 half-lives).
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction is first-order, the plot will be linear. The negative slope of this line corresponds to the observed first-order rate constant (k_obs).
Protocol 2: Identification of Decomposition Products by HPLC-MS
This protocol provides a framework for separating and identifying the products of carbamothioate decomposition.
Objective: To identify the chemical structures of major and minor degradation products from a stressed carbamothioate sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with ESI (Electrospray Ionization).
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Stressed carbamothioate sample (e.g., from a hydrolysis or oxidation experiment).
-
Unstressed carbamothioate sample (control).
-
Syringe filters.
Methodology:
-
Sample Preparation: Take aliquots of the stressed sample at various time points. Dilute the samples as needed with the mobile phase and filter them through a 0.22 µm syringe filter to remove particulates. Prepare the unstressed control sample in the same manner.
-
HPLC Method Development: Develop a gradient elution method to separate the parent carbamothioate from its degradation products. Start with a high percentage of the aqueous mobile phase and gradually increase the percentage of the organic mobile phase.
-
Example Gradient: 95% Water/5% Acetonitrile to 5% Water/95% Acetonitrile over 20 minutes.
-
-
MS Parameter Optimization: Optimize the MS parameters (e.g., spray voltage, capillary temperature, gas flow rates) by infusing a solution of the parent compound. Run the analysis in both positive and negative ion modes to detect a wider range of potential products.
-
Sample Analysis: Inject the control sample first to determine the retention time and mass spectrum of the parent compound.
-
Inject the stressed samples. Compare the chromatograms to the control, looking for new peaks that appear or grow over time.
-
Product Identification:
-
Examine the mass spectrum for each new peak to determine its molecular weight.
-
Use high-resolution MS to propose an elemental formula.
-
Perform tandem MS (MS/MS) on the degradant peaks to obtain fragmentation patterns, which can be used to elucidate the structure.
-
Compare the observed masses and structures with theoretically possible degradation products from hydrolysis, oxidation, etc.
-
References
- 1. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. Biodegradation of Carbamothioates in Butylate-History Soils | Weed Science | Cambridge Core [cambridge.org]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiofanox | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Self-Immolative Thiocarbamates Provide Access to Triggered H2S Donors and Analyte Replacement Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Phenyl Carbamothioate Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-phenyl carbamothioates. The information provided is intended to assist in understanding and managing the decomposition of these compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of S-phenyl carbamothioates?
A1: S-phenyl carbamothioates can decompose through several pathways, primarily hydrolysis and thermal degradation. The specific mechanism and products can be influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of S-phenyl carbamothioates?
A2: The stability of S-phenyl carbamothioates is highly dependent on pH. Both acidic and basic conditions can promote hydrolysis. Under basic conditions, an elimination-addition mechanism may occur, while acidic conditions can lead to hydrolysis through nucleophilic attack on the carbonyl carbon.
Q3: What are the expected products of S-phenyl carbamothioate hydrolysis?
A3: The hydrolysis of S-phenyl carbamothioates typically yields the corresponding amine, thiophenol, and carbon dioxide (which may be present as bicarbonate or carbonate in solution). The exact products and their ratios can vary with the reaction conditions.
Q4: Can S-phenyl carbamothioates decompose upon heating?
A4: Yes, S-phenyl carbamothioates can undergo thermal decomposition. Thermolysis can lead to the formation of an isocyanate and thiophenol.[1] This pathway is particularly relevant when experiments are conducted at elevated temperatures.
Q5: What analytical techniques are suitable for monitoring the decomposition of S-phenyl carbamothioates?
A5: Several analytical techniques can be employed to monitor the decomposition of S-phenyl carbamothioates and identify their degradation products. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and spectroscopic methods such as UV-Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition in aqueous buffer | Monitor the stability of the this compound in the assay buffer over time using HPLC. | S-phenyl carbamothioates can hydrolyze in aqueous solutions, leading to a decrease in the concentration of the active compound and affecting assay results. |
| Reaction with media components | Analyze the assay medium for the presence of degradation products using LC-MS. | Components of the biological media could catalyze the decomposition of the compound. |
| Photodegradation | Protect the compound from light during storage and experiments. | Exposure to light, especially UV radiation, can induce photodegradation. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Possible Cause | Troubleshooting Step | Rationale |
| On-column decomposition | Vary the mobile phase pH and temperature of the HPLC analysis. | The conditions of the chromatographic separation (e.g., acidic or basic mobile phase, high temperature) might be causing the compound to degrade on the column. |
| Sample degradation during storage | Re-analyze a freshly prepared sample and compare it to the stored sample. | The compound may be unstable under the storage conditions (e.g., temperature, solvent). |
| Presence of impurities from synthesis | Characterize the initial compound thoroughly using techniques like NMR and mass spectrometry to confirm its purity. | The unexpected peaks might be impurities from the synthesis rather than degradation products. |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
This protocol outlines a general procedure for assessing the stability of an this compound in aqueous solutions at different pH values.
1. Materials:
- This compound of interest
- HPLC-grade acetonitrile and water
- Buffers of desired pH (e.g., phosphate, acetate, borate)
- HPLC system with a suitable column (e.g., C18)
2. Procedure:
- Prepare a stock solution of the this compound in acetonitrile.
- Prepare reaction solutions by diluting the stock solution into the desired pH buffers to a final concentration of 10-50 µg/mL.
- Incubate the reaction solutions at a constant temperature (e.g., 25 °C or 37 °C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
- Immediately quench the degradation by diluting the aliquot with the mobile phase and analyze by HPLC.
- Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products over time.
3. Data Analysis:
- Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) from the slope of the line.
- Calculate the half-life (t½) of the compound at each pH using the formula: t½ = 0.693 / k.
Protocol 2: Analysis of Thermal Decomposition
This protocol describes the use of Thermogravimetric Analysis (TGA) to evaluate the thermal stability of an this compound.
1. Materials:
- This compound of interest
- Thermogravimetric Analyzer (TGA)
2. Procedure:
- Place a small, accurately weighed amount of the this compound (typically 5-10 mg) into a TGA pan.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
- Record the mass of the sample as a function of temperature.
3. Data Analysis:
- The onset temperature of decomposition is the temperature at which significant mass loss begins.
- The temperature of maximum rate of decomposition can be determined from the peak of the derivative of the TGA curve (DTG).
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance | Analytical Technique |
| Hydrolytic Half-life (t½) | Minutes to days | Indicates stability in aqueous environments. Shorter half-life suggests lower stability. | HPLC |
| Degradation Rate Constant (k) | Varies with pH and temperature | Quantifies the speed of decomposition. | HPLC |
| Thermal Decomposition Onset (Tonset) | 150 - 300 °C | Indicates the temperature at which thermal degradation begins. | TGA |
Signaling Pathways and Experimental Workflows
Caption: Potential decomposition pathways of this compound.
Caption: Experimental workflow for decomposition analysis.
References
Technical Support Center: S-phenyl Carbamothioate Soil Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during soil degradation studies of S-phenyl carbamothioate and related thiocarbamate compounds. The information is presented in a clear question-and-answer format to facilitate problem-solving in your experimental work.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary mechanisms of this compound degradation in soil? | The degradation of carbamothioates, including this compound, in soil is primarily driven by a combination of microbial degradation and abiotic hydrolysis. Photodegradation on the soil surface can also contribute to its dissipation. |
| I am observing faster-than-expected degradation of my compound. What could be the cause? | Accelerated degradation of carbamothioate herbicides has been linked to the activity of soil microorganisms.[1] If your soil has a history of exposure to similar compounds, an adapted microbial population may be present, leading to enhanced degradation. Consider sterilizing a soil subsample (e.g., by autoclaving) and comparing the degradation rate to your non-sterile samples to confirm microbial involvement. |
| My degradation results are inconsistent across replicates. What are the potential sources of variability? | Inconsistent results can arise from several factors, including non-uniform application of the test substance, variations in soil moisture content between replicates, and temperature fluctuations. Ensure your application method provides a homogenous distribution and that incubation conditions are tightly controlled. |
| What are the expected degradation products of this compound in soil? | While specific data for this compound is limited, the hydrolysis of the carbamothioate bond is a likely degradation pathway. This would lead to the formation of a phenol derivative and a carbamic acid intermediate, which would be further degraded. Microbial metabolism can lead to a more complex array of metabolites. |
| How does soil pH influence the degradation rate? | The relationship between soil pH and pesticide degradation is complex and depends on the dominant degradation pathway. For compounds undergoing hydrolysis, pH can directly influence the reaction rate. For microbial degradation, pH affects the activity and composition of the microbial community. It is crucial to monitor and control soil pH in your experiments. |
| What analytical methods are suitable for quantifying this compound and its metabolites in soil? | High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common and effective technique for the analysis of carbamate pesticides and their degradation products in soil extracts. Sample preparation typically involves solvent extraction and a clean-up step to remove interfering matrix components. |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No degradation observed | - Sterile or low-activity soil: The soil may lack the necessary microbial populations for biodegradation. - Inappropriate incubation conditions: Temperature, moisture, or aeration may be suboptimal for microbial activity or chemical reactions. - Analytical issues: The extraction method may be inefficient, or the analytical instrument may not be sensitive enough. | - Assess microbial activity: Use a positive control with a readily biodegradable compound. - Optimize conditions: Review and adjust temperature, moisture (typically 40-60% of water holding capacity), and aeration according to standard soil metabolism study guidelines. - Validate analytical method: Spike a control soil sample with a known concentration of the analyte and perform the entire extraction and analysis procedure to determine recovery. |
| Very rapid degradation (short half-life) | - Enhanced microbial degradation: The soil may be adapted to degrade the compound. - Abiotic degradation: The compound may be unstable under the experimental conditions (e.g., hydrolysis at a specific pH). | - Confirm microbial role: Compare degradation in sterile vs. non-sterile soil. - Investigate abiotic degradation: Perform the study in a sterile buffer at the same pH as the soil to assess the rate of hydrolysis. |
| Poor mass balance (<90% recovery) | - Volatilization: The parent compound or a degradation product may be volatile. - Formation of bound residues: The compound or its metabolites may become strongly adsorbed or incorporated into the soil organic matter. - Incomplete extraction: The extraction solvent and technique may not be suitable for all analytes. | - Use volatile trapping system: Employ traps (e.g., foam plugs, ethylene glycol) to capture volatile organics and ¹⁴CO₂ if using a radiolabeled compound. - Analyze for bound residues: After extraction, perform combustion analysis on the soil pellet to quantify non-extractable residues. - Optimize extraction: Experiment with different solvents or extraction techniques (e.g., pressurized liquid extraction) to improve recovery. |
| High variability between replicates | - Non-uniform application: Uneven distribution of the test substance in the soil. - Inconsistent incubation conditions: Variations in temperature or moisture across replicates. - Soil heterogeneity: Natural variability within the soil used for the experiment. | - Improve application technique: Ensure thorough mixing of the test substance with the soil. For sprayed applications, ensure even coverage. - Monitor incubation conditions: Use a calibrated incubator and regularly check soil moisture content. - Homogenize soil: Thoroughly mix the bulk soil sample before weighing out individual replicates. |
Experimental Protocols
A detailed methodology for a key experiment in this compound soil degradation studies is provided below.
Aerobic Soil Metabolism Study
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.
Materials:
-
This compound (analytical standard)
-
¹⁴C-labeled this compound (optional, for metabolite identification and mass balance)
-
Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture)
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for CO₂ (e.g., 1M NaOH) and volatile organics (e.g., ethylene glycol)
-
Analytical instruments (HPLC-UV/MS, Liquid Scintillation Counter if using radiolabel)
-
Standard laboratory glassware and equipment
Procedure:
-
Soil Preparation and Characterization:
-
Collect a representative soil sample and sieve it to remove large debris.
-
Characterize the soil for pH, organic carbon content, texture (sand, silt, clay percentages), and water holding capacity (WHC).
-
Adjust the soil moisture to 50-60% of its WHC.
-
-
Application of Test Substance:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the solution to the soil to achieve the desired final concentration. Ensure even distribution by thorough mixing.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Transfer a known weight of the treated soil into each incubation vessel.
-
Set up a continuous, humidified airflow through the vessels to maintain aerobic conditions.
-
Connect the outlet of each vessel to traps for CO₂ and volatile organic compounds.
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples.
-
Analyze the trapping solutions for radioactivity (if using ¹⁴C) to quantify mineralization and volatilization.
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the soil extracts by HPLC to quantify the parent compound and major degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound and its degradation products at each time point.
-
Determine the dissipation half-life (DT₅₀) of the parent compound using appropriate kinetic models (e.g., first-order kinetics).
-
If using a radiolabeled compound, perform a mass balance at each time point to account for the applied radioactivity.
-
Visualizations
Logical Workflow for Troubleshooting Soil Degradation Experiments
Caption: Troubleshooting workflow for soil degradation studies.
General Degradation Pathways for Carbamothioates in Soil
Caption: Potential degradation pathways for this compound in soil.
References
Validation & Comparative
biological activity of thiocarbamates vs carbamates
An Objective Comparison of the Biological Activities of Thiocarbamates and Carbamates for Researchers and Drug Development Professionals.
Introduction
Carbamates and thiocarbamates are structurally related compounds that have found widespread use in agriculture as pesticides and in medicine due to their diverse biological activities. They are esters of carbamic acid and thiocarbamic acid, respectively.[1] The fundamental structural difference lies in the replacement of an oxygen atom with a sulfur atom in the ester linkage of thiocarbamates.[1][2] This seemingly minor substitution significantly alters the compounds' physicochemical properties and, consequently, their biological activities and mechanisms of action. This guide provides a comparative analysis of their performance, supported by experimental data, to inform research and development in related fields.
Primary Mechanism of Action: Cholinesterase Inhibition
The most well-documented biological activity for many carbamates and, to some extent, thiocarbamates, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, terminating the nerve signal.[4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve and muscle fibers.[3][4]
Carbamates act as reversible inhibitors of AChE. The carbamoyl group of the compound binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, effectively inactivating the enzyme for a period.[5] Organophosphates, in contrast, form a much more stable, essentially irreversible, phosphorylated enzyme.[5]
Comparative Biological Activities
While both classes of compounds can inhibit cholinesterases, the substitution of sulfur for oxygen impacts their potency, selectivity, and spectrum of activity, including cytotoxicity, herbicidal, and fungicidal effects.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Studies have shown that both carbamates and thiocarbamates can inhibit AChE and BChE, but their efficacy varies significantly based on their specific chemical structures.
| Compound Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| Carbamate | Carbamate 1b | AChE | 38.9 ± 1.1 | [6] |
| Carbamate 4b | AChE | 89.7 ± 4.7 | [6] | |
| Carbamate 1 | BChE | 0.12 ± 0.09 | [6] | |
| Carbamate 7 | BChE | 0.38 ± 0.01 | [6] | |
| Thiocarbamate | Thiocarbamate 1c | BChE | 45.4 ± 2.1 | [6] |
| Thiocarbamate 2c | BChE | 60.1 ± 3.5 | [6] | |
| Thiocarbamate 3c | BChE | 55.2 ± 2.9 | [6] | |
| Thiocarbamate 4c | BChE | 72.3 ± 4.1 | [6] | |
| Thiocarbamate 5d | BChE | 85.1 ± 5.3 | [6] |
Table 1: Comparative inhibitory activities (IC50) of selected carbamates and thiocarbamates against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Data from J. Korabecny et al. (2017).[6]
The data indicates that specific carbamates can be potent and selective inhibitors of BChE, with some showing significantly higher activity than related thiocarbamates.[6]
Cytotoxicity
The cytotoxic profiles of carbamates and thiocarbamates also differ. Some studies suggest that the release of carbonyl sulfide (COS) from certain thiocarbamates upon metabolic activation contributes to their cytotoxicity, a mechanism not present in their carbamate analogues which release carbon dioxide (CO2).[7]
| Compound | Cell Line | Assay | Concentration (µM) | Result (% Viability) | Reference |
| Thiocarbamate (TCM9) | HeLa | CCK-8 | 100 | No significant cell death | [7] |
| Carbamate Controls (CM1-CM14) | HeLa | CCK-8 | up to 100 | Significantly less cytotoxicity than corresponding thiocarbamates | [7] |
| Aldicarb (Carbamate) | CHO-K1 | MTT | - | MTT50 = 164 ± 29 µM (Most toxic tested) | [8] |
| Propoxur (Carbamate) | CHO-K1 | MTT | - | MTT50 = 161 ± 39 µM | [8] |
| Aldicarb sulfoxide (Carbamate) | CHO-K1 | MTT | - | MTT50 = 1162 ± 94 µM (Least toxic tested) | [8] |
| Thiobencarb (Thiocarbamate) | CHO-K1 | MTT | - | No concentration-dependent cytotoxic effect | [8] |
Table 2: Comparative cytotoxicity of selected carbamates and thiocarbamates. Data from M. R. Kelley et al. (2021) and J. M. Ruiz et al. (2006).[7][8]
One study found that esterase-triggered thiocarbamates that release COS are cytotoxic, while their analogous CO2-releasing carbamates are non-cytotoxic, suggesting COS may be directly responsible for the observed effects.[7] Another study comparing seven carbamates in CHO-K1 cells found that aldicarb and propoxur were the most toxic, while the thiocarbamate in the study, thiobencarb, did not show a concentration-dependent cytotoxic effect.[8]
Herbicidal and Fungicidal Activity
The structural differences between carbamates and thiocarbamates lead to distinct modes of action as herbicides. Carbamates often act by inhibiting photosynthesis, whereas thiocarbamates typically do not.[1] Thiocarbamate herbicides require metabolic activation, often through sulfoxidation, to become active.[9][10]
-
Carbamates : Inhibit photosynthesis.[1]
-
Thiocarbamates : Do not inhibit photosynthesis; injury symptoms in grasses are different from those caused by carbamates.[1] They are known to be volatile liquids.[1][9]
-
Dithiocarbamates : A related class where both oxygen atoms are replaced by sulfur, are primarily used as broad-spectrum fungicides with a multi-site mode of action.[11][12]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of biological activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors. It measures the activity of AChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion.[13]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the colored anion, which is measured spectrophotometrically at 412 nm.[13][14]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).[13]
-
Prepare the test compound solutions (inhibitors) at various concentrations.
-
Prepare an AChE solution (e.g., 0.36 U/mL in phosphate buffer).[13]
-
Prepare a 0.5 mM DTNB solution in phosphate buffer.[13]
-
Prepare a 0.71 mM acetylthiocholine iodide (ATCI) substrate solution in phosphate buffer.[13]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 130 µL of 100 mM sodium phosphate buffer (pH 8.0).[13]
-
Add 20 µL of the test sample solution. For control wells, add buffer or solvent instead of the inhibitor.[13]
-
Add 20 µL of the AChE enzyme solution.[13]
-
Mix and incubate the plate for 15 minutes at 25 °C.[13]
-
Initiate the reaction by adding a 40 µL mixture of freshly prepared DTNB and ATCI solutions (20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI).[13]
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.[13][14]
-
Monitor the change in absorbance over time (e.g., every 10 seconds for 10 minutes).[13]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[13]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]
Detailed Protocol:
-
Cell Culture:
-
Seed cells (e.g., CHO-K1) in a 96-well plate at a specific density (e.g., 3 x 10^4 cells/well) and allow them to adhere overnight.[8]
-
-
Compound Exposure:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test carbamates or thiocarbamates.
-
Include control wells with medium and solvent only.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).[8]
-
-
MTT Reaction:
-
After incubation, remove the medium containing the test compound.
-
Add fresh medium containing MTT solution (e.g., 50 µL of MTT).[8]
-
Incubate for 1-4 hours at 37 °C to allow formazan crystals to form.
-
-
Measurement and Analysis:
-
After incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 450-570 nm) using a microplate reader.
-
Calculate cell viability relative to the untreated control cells and determine the concentration that causes 50% inhibition of viability (MTT50 or IC50).[8]
-
Conclusion
The substitution of a sulfur atom for an oxygen atom fundamentally distinguishes thiocarbamates from carbamates, leading to significant differences in their biological activities.
-
Cholinesterase Inhibition: While both classes contain cholinesterase inhibitors, carbamates often exhibit higher potency. Specific structural modifications can lead to high selectivity for either AChE or BChE.
-
Cytotoxicity: The metabolic byproducts can influence cytotoxicity. Thiocarbamates may exhibit unique toxic mechanisms related to the release of carbonyl sulfide, a pathway absent in carbamates.[7]
-
Pesticidal Action: Their modes of action as pesticides are distinct. Carbamate herbicides frequently target photosynthesis, a mechanism not shared by thiocarbamate herbicides.[1] Dithiocarbamates are particularly effective as multi-site fungicides.[11]
For researchers and drug development professionals, understanding these differences is crucial for designing compounds with desired efficacy and safety profiles. The choice between a carbamate and a thiocarbamate scaffold can profoundly impact a molecule's potency, mechanism of action, and metabolic fate.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Thiocarbamate - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Esterase-Triggered Self-Immolative Thiocarbamates Provide Insights into COS Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 10. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Comparative Guide to S-Phenyl Carbamothioate Analogs for Researchers and Drug Development Professionals
Introduction: S-phenyl carbamothioate and its analogs represent a versatile class of organic compounds with a wide spectrum of biological activities. Their structural motif, characterized by a carbamothioate core linked to a phenyl group via a sulfur atom, serves as a scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of this compound analogs and related compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.
Performance Comparison of Bioactive Analogs
The following tables summarize the biological activities of representative this compound analogs and relevant comparator compounds. Direct comparative data for a single series of this compound analogs across multiple biological assays is limited in the public domain. Therefore, the data presented here is a synthesis from various studies on structurally related compounds to illustrate the potential of this chemical class and to provide a framework for comparative analysis.
Anticancer Activity
The anticancer potential of thiocarbamate derivatives is a promising area of research. The table below presents the half-maximal inhibitory concentration (IC50) values for a representative thiosemicarbazone compound, which shares structural similarities with S-phenyl carbamothioates, against a human cancer cell line. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
Table 1: In Vitro Anticancer Activity of a Representative Thiazole Derivative and a Standard Drug.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a (A Thiazole Derivative) | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 | [1] |
| Doxorubicin | Ovarian Cancer (OVCAR-4) | Not Reported in this study | |
| Doxorubicin | Hepatocellular Carcinoma (HepG2) | 12.2 | [2] |
| Doxorubicin | Breast Cancer (MCF-7) | 2.5 | [2] |
| Doxorubicin | Lung Cancer (A549) | > 20 | [2] |
Note: Compound 6a is methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, a thiazole derivative synthesized from a phenylthiosemicarbazone precursor.
Antimicrobial Activity
Thiocarbamate derivatives have also been investigated for their antimicrobial properties. The following table shows the Minimum Inhibitory Concentration (MIC) values for a series of carbamate compounds against Gram-positive and Gram-negative bacteria. Ciprofloxacin, a broad-spectrum antibiotic, is included as a reference.
Table 2: In Vitro Antimicrobial Activity of Naphthalen-2-yl Carbamates and a Standard Antibiotic.
| Compound/Drug | Staphylococcus aureus MIC (µM) | Escherichia coli MIC (µg/mL) | Reference |
| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | 42 (against MRSA) | Not Reported | [3] |
| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | 42 (against MRSA) | Not Reported | [3] |
| Ciprofloxacin | 0.6 (µg/mL) | 0.013 (µg/mL) | [4] |
Note: The presented antimicrobial data is for N-substituted carbamates, which are structurally related to S-phenyl carbamothioates.
Enzyme Inhibitory Activity
A significant area of research for this compound analogs is their potent inhibitory activity against various enzymes, particularly carbonic anhydrases.
Table 3: In Vitro Carbonic Anhydrase Inhibitory Activity of N-((4-Sulfamoylphenyl)carbamothioyl) Amide Analogs.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | Reference |
| Analog 3a | 13.3 | 5.3 | 1.1 | [2] |
| Analog 3l | 87.6 | 6.8 | 13.5 | [2] |
| Acetazolamide (Standard) | 250 | 12.5 | 2.5 | [2] |
Note: hCA refers to human carbonic anhydrase isoforms.
Due to the limited availability of public data on the kinase inhibitory activity of S-phenyl carbamothioates, a direct comparison is not currently feasible. However, for reference, the broad-spectrum kinase inhibitor Staurosporine exhibits potent activity against a wide range of kinases.
Table 4: In Vitro Kinase Inhibitory Activity of a Standard Kinase Inhibitor.
| Inhibitor | Kinase | IC50 (nM) | Reference |
| Staurosporine | Protein Kinase C (PKC) | 3 | |
| p60v-src Tyrosine Protein Kinase | 6 | ||
| Protein Kinase A (PKA) | 7 | ||
| CaM Kinase II | 20 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and a positive control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Enzyme Inhibition: Carbonic Anhydrase Assay
The activity of carbonic anhydrase is typically measured using a stopped-flow spectrophotometer to monitor the hydration of CO2.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoenzyme and the test inhibitors (e.g., this compound analogs) in a suitable buffer (e.g., Tris-HCl).
-
Assay Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the enzyme and inhibitor solution, and the other contains a CO2-saturated solution with a pH indicator (e.g., phenol red).
-
Reaction Initiation and Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO2 is hydrated to carbonic acid, causing a pH drop.
-
Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the evaluation of this compound analogs.
Caption: A generalized workflow for drug discovery, from initial screening to preclinical development.
Caption: A simplified representation of a kinase signaling pathway, a common target for anticancer drugs.
Caption: A diagram illustrating the concept of Structure-Activity Relationship (SAR) studies.
References
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of S-Phenyl Carbamothioates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of S-phenyl carbamothioates, a crucial scaffold in medicinal chemistry and agrochemicals, can be achieved through various synthetic routes. This guide provides a comparative analysis of four prominent methods: the direct reaction of isocyanates with thiophenols, the Newman-Kwart rearrangement, a three-component reaction involving isocyanides, and the copper-catalyzed Chan-Lam coupling. Each method is evaluated based on reaction efficiency, conditions, and substrate scope, supported by experimental data to aid in the selection of the most suitable protocol for your research needs.
Comparison of Synthetic Methodologies
The choice of synthetic strategy for S-phenyl carbamothioates is often dictated by the availability of starting materials, desired functional group tolerance, and scalability. The following table summarizes the key quantitative data for each of the four highlighted methods.
| Method | Key Reagents | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Isocyanate & Thiophenol | Isocyanate, Thiophenol | Na₂CO₃ (5 mol%) | THF | Room Temp. | 3 | up to 95% |
| Newman-Kwart (Thermal) | O-Aryl Thiocarbamate | None | Diphenyl ether | 200-300 | Varies | 13-100%[1] |
| Newman-Kwart (Photocatalytic) | O-Aryl Thiocarbamate | Organic Photooxidant | Acetonitrile | Room Temp. | 24 | up to 99% |
| Three-Component Reaction | Isocyanide, Thiol, Sulfur | NaH | THF | 40 | 2 | 30-94%[2] |
| Chan-Lam Coupling | Phenylboronic Acid, O/N-Alkyl Phenylthiocarbamate | Cu(OAc)₂ | Not Specified | Not Specified | Not Specified | Good yields |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.
Method 1: Sodium Carbonate-Promoted Synthesis from Isocyanate and Thiophenol
This method offers a mild and efficient approach to S-phenyl carbamothioates.
Procedure: To a solution of thiophenol (1.0 mmol) and sodium carbonate (0.05 mmol) in tetrahydrofuran (THF, 5 mL) is added isocyanate (1.2 mmol). The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired S-phenyl carbamothioate.
Method 2: Newman-Kwart Rearrangement
This classical rearrangement can be performed under thermal conditions or, more recently, using photoredox catalysis for milder conditions.
Thermal Protocol: An O-aryl thiocarbamate is heated in a high-boiling solvent such as diphenyl ether at a temperature ranging from 200 to 300°C.[3] The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.
Photocatalytic Protocol: In a vial, the O-aryl carbamothioate (0.1 mmol), an organic photooxidant catalyst (e.g., a triarylpyrylium salt, 1-5 mol%), and a solvent like acetonitrile are combined. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for 24 hours.[4] The product is then isolated and purified using standard techniques.
Method 3: Three-Component Reaction of Isocyanide, Thiol, and Sulfur
This one-pot reaction provides a convergent route to S-phenyl carbamothioates.
Procedure: To a suspension of sodium hydride (2.0 mmol) in THF (3 mL) under an argon atmosphere, a solution of the thiol (2.0 mmol) in THF is added dropwise at 0°C. After stirring for 10 minutes, elemental sulfur (2.0 mmol) is added, followed by the isocyanide (1.0 mmol). The reaction mixture is then stirred at 40°C for 2 hours.[5] The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Method 4: Copper-Catalyzed Chan-Lam Coupling
This cross-coupling reaction provides an alternative route utilizing boronic acids.
Procedure: A mixture of an O/N-alkyl phenylthiocarbamate (as the sulfur source), a phenylboronic acid, and a catalytic amount of copper(II) acetate (Cu(OAc)₂) is stirred in a suitable solvent.[6] The reaction is typically carried out at an elevated temperature until the starting materials are consumed. The product is then isolated and purified by standard chromatographic methods.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and key transformations in the synthesis of S-phenyl carbamothioates.
Caption: Workflow for the Na₂CO₃-promoted synthesis.
Caption: Comparison of thermal and photocatalytic Newman-Kwart rearrangement.
Caption: One-pot three-component synthesis workflow.
Caption: Key components of the Chan-Lam coupling for this compound synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Carbonic Anhydrase II Inhibition: Evaluating Carbamate-Based Inhibitors Against Standard Sulphonamides
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Carbonic Anhydrase II Inhibitors
The inhibitory potency of various compounds against hCA II is typically determined by measuring their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes the inhibitory activities of representative carbamate derivatives and standard sulphonamide inhibitors against cytosolic hCA II.
| Compound Class | Compound | Inhibition Constant (Kᵢ) |
| Carbamate Derivatives | Carbamate Series 1 (various) | 4.94 - 7.66 nM[1] |
| Carbamate Series 2 (various) | 103.9 - 835.7 nM[2][3][4][5] | |
| Sulphonamide Inhibitors (Standards) | Acetazolamide | 9.07 nM[1] |
| Dorzolamide | 0.18 nM[2] |
Note: The inhibitory activity of carbamates can vary significantly based on their chemical structure. While some carbamates exhibit potency comparable to standard inhibitors, others are less effective.[1][2][3][4][5] Phenyl carbamate itself has been studied, but its analysis is complicated by its hydrolysis to cyanate, a potent CA inhibitor.[6]
Experimental Protocols
Two primary methods are widely used to determine the inhibitory activity of compounds against Carbonic Anhydrase II: the Esterase Activity Assay and the Stopped-Flow CO₂ Hydration Assay.
Carbonic Anhydrase II Esterase Activity Assay
This colorimetric assay is a common method for high-throughput screening of CA inhibitors. It relies on the esterase activity of CA II to hydrolyze a substrate, p-nitrophenyl acetate (p-NPA), to the chromophoric product, p-nitrophenolate. The rate of formation of p-nitrophenolate, measured spectrophotometrically, is proportional to the enzyme's activity.
Materials:
-
Human Carbonic Anhydrase II (purified)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 348 nm or 405 nm
-
Test compounds (inhibitors)
-
Acetazolamide (as a positive control inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the test compounds and acetazolamide.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
hCA II solution
-
A specific concentration of the test compound or control.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the p-NPA substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 348 nm or 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase, as it directly measures the enzyme's physiological reaction: the hydration of carbon dioxide. A stopped-flow instrument is used to rapidly mix the enzyme solution with a CO₂-saturated buffer containing a pH indicator. The change in pH, monitored spectrophotometrically, reflects the rate of the hydration reaction.
Materials:
-
Human Carbonic Anhydrase II (purified)
-
High-purity CO₂ gas
-
Buffer solution (e.g., HEPES or Tris, pH 7.5) containing a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
-
Test compounds (inhibitors)
-
Acetazolamide (as a positive control inhibitor)
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of hCA II in the buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through the buffer.
-
Prepare solutions of the test compounds and acetazolamide.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution (with or without inhibitor) and the other with the CO₂-saturated buffer.
-
-
Measurement:
-
Rapidly mix the two solutions in the stopped-flow device.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial rate of the catalyzed reaction from the slope of the absorbance change over time.
-
Measure the rates at various substrate (CO₂) concentrations to determine the Michaelis-Menten parameters (Kₘ and Vₘₐₓ).
-
Perform the assay with different concentrations of the inhibitor to determine the inhibition constant (Kᵢ).
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the carbonic anhydrase inhibition pathway and the experimental workflows.
Caption: Mechanism of CA II inhibition.
Caption: Esterase activity assay workflow.
Caption: Stopped-flow assay workflow.
References
- 1. Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of carbonic anhydrases I and II by N-unsubstituted carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
S-phenyl Carbamothioate vs. Commercial Herbicides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal efficacy of S-phenyl carbamothioate and selected widely-used commercial herbicides. Due to a lack of publicly available, direct comparative studies on the efficacy of this compound, this document summarizes the known herbicidal activity of prominent commercial herbicides—Glyphosate, 2,4-D, Atrazine, and Paraquat—and discusses the anticipated mode of action of this compound based on its chemical class.
Efficacy of Commercial Herbicides
The following tables summarize the quantitative efficacy of several leading commercial herbicides against various weed species, as reported in scientific literature. Efficacy is typically measured as percent control or reduction in weed biomass.
Table 1: Efficacy of Glyphosate
| Weed Species | Application Rate (kg a.i./ha) | Efficacy (%) | Reference |
| Common lambsquarters (Chenopodium album) | 0.84 | 94 - 100 | [1] |
| Common waterhemp (Amaranthus tuberculatus) | 0.84 | 94 - 100 | [1] |
| Giant ragweed (Ambrosia trifida) | 0.84 | 99 - 100 | [1] |
| Giant foxtail (Setaria faberi) | 0.84 | 94 - 100 | [1] |
| Velvetleaf (Abutilon theophrasti) | 0.84 | 94 - 100 | [1] |
| Various annual weeds | 2.0 | ~100 | [2] |
Table 2: Efficacy of 2,4-D
| Weed Species | Application Rate (kg a.i./ha) | Efficacy (%) | Reference |
| Common lambsquarters (Chenopodium album) | 1.12 | 90 - 94 | [1] |
| Common waterhemp (Amaranthus tuberculatus) | 1.12 | 90 - 94 | [1] |
| Giant ragweed (Ambrosia trifida) | ≥ 0.28 | 99 - 100 | [1] |
| Velvetleaf (Abutilon theophrasti) | 1.12 | 90 - 94 | [1] |
Table 3: Efficacy of Atrazine
| Weed Species | Application Rate (kg a.i./ha) | Weed Control Efficiency (%) | Reference |
| Mixed weed flora in maize | 1.0 | 59.49 (yield increase) | [3] |
| Mixed weed flora in maize | 1.5 | 69.07 (yield increase) | [3] |
| Mixed weed flora in maize | 2.0 | 66.65 (yield increase) | [3] |
Table 4: Efficacy of Paraquat
| Weed Species | Application Rate (l/ha) | Weed Control | Reference |
| Total weeds in corn | 3.00 | Effective control | [4] |
| Bidens pilosa, Alternanthera sessilis, Euphorbia hirta, Cynodon dactylon | ≥ 1.50 | Effective suppression | [5] |
This compound: An Overview
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
Thiocarbamate herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of plant cuticular waxes and suberin, which are essential for preventing water loss and protecting against environmental stresses. The inhibition of VLCFA synthesis disrupts the formation of these protective layers, leading to increased water loss and ultimately, plant death. The active form of thiocarbamate herbicides is believed to be their sulfoxide metabolites.
The following diagram illustrates the proposed signaling pathway affected by thiocarbamate herbicides.
Caption: Mode of Action for Thiocarbamate Herbicides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of herbicide efficacy. Below are generalized protocols for greenhouse and field trials.
Greenhouse Efficacy Trial Protocol
This protocol outlines a standard method for evaluating the pre-emergence and post-emergence herbicidal activity of a test compound.
Caption: General workflow for greenhouse herbicide efficacy trials.
Methodology:
-
Plant Material: Select target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species for tolerance testing.
-
Potting: Fill pots with a standardized soil mix.
-
Sowing: Sow a predetermined number of seeds of each species per pot.
-
Herbicide Application:
-
Pre-emergence: Apply the herbicide solution evenly to the soil surface immediately after sowing.
-
Post-emergence: Allow plants to grow to a specific stage (e.g., 2-3 leaf stage) before applying the herbicide solution as a foliar spray.
-
-
Experimental Design: Use a randomized complete block design with multiple replications (typically 3-4) for each treatment (different herbicide concentrations) and a control (untreated).
-
Incubation: Place pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Efficacy Assessment: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no effect, 100% = complete kill). Additionally, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction compared to the control.
Field Efficacy Trial Protocol
Field trials are essential to evaluate herbicide performance under real-world environmental conditions.
Methodology:
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed species.
-
Plot Layout: Establish experimental plots of a specific size (e.g., 2m x 5m) arranged in a randomized complete block design with multiple replications.
-
Herbicide Application: Apply herbicides at different rates using a calibrated backpack or tractor-mounted sprayer to ensure uniform coverage.
-
Application Timing: Apply at the appropriate weed growth stage as per the experimental objectives (pre-emergence or post-emergence).
-
Data Collection:
-
Weed Control: Visually rate weed control at regular intervals.
-
Weed Density and Biomass: Use quadrats to count the number of weeds and collect biomass from a defined area within each plot.
-
Crop Tolerance: If testing on a crop, assess any signs of phytotoxicity (e.g., stunting, discoloration).
-
Yield: At the end of the growing season, harvest the crop from each plot to determine the impact of the weed control treatments on yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Conclusion
While extensive data exists for the efficacy of commercial herbicides such as Glyphosate, 2,4-D, Atrazine, and Paraquat, there is a notable absence of direct, quantitative comparative studies for this compound in publicly accessible scientific literature. Based on its classification as a thiocarbamate, its mode of action is presumed to be the inhibition of very-long-chain fatty acid synthesis. Further research, including direct comparative greenhouse and field trials following standardized protocols, is necessary to definitively determine the herbicidal efficacy of this compound relative to current commercial standards.
References
- 1. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. supersod.com [supersod.com]
- 4. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of S-Phenyl Carbamothioate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. S-phenyl carbamothioate, a compound utilized in various research applications, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Hazard Profile and Analogue Data
The primary route of exposure is through ingestion, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this compound. In case of accidental ingestion, immediate medical attention should be sought[1].
| Compound | CAS Number | Primary Hazards | Disposal Recommendation | Hazardous Decomposition Products |
| Phenyl-2-thiourea | 103-85-5 | Fatal if swallowed, may cause an allergic skin reaction. | Dispose of contents/container to an approved waste disposal plant. | Not specified. |
| Toxic Substance | 864066-74-0 | Toxic if swallowed. | Dispose of contents/container to an approved waste disposal plant. | Not specified. |
| Phenylthiocarbamide | 103-85-5 | Fatal if swallowed, causes skin and eye irritation, may cause an allergic skin reaction[1]. | Dispose of contents and container to an approved waste disposal plant[1]. | Not specified. |
| Phenyl carbamate | 622-46-8 | No acute toxicity information available. | Not specified. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3]. |
| S-Phenyl thioacetate | 934-87-2 | Combustible material. | Dispose of contents/container to an approved waste disposal plant[2]. | Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides[2]. |
| Phenyl isothiocyanate | 103-72-0 | Toxic if swallowed, causes severe skin burns and eye damage, may cause allergic skin or respiratory reactions. | Dispose of contents/container to an approved waste disposal plant. | Not specified. |
Operational Plan for Disposal
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The overarching principle is to manage it as a hazardous waste and ensure it is sent to a licensed and approved waste disposal facility[1][2].
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be designated as hazardous waste.
-
This waste stream should be segregated from other laboratory waste to prevent accidental mixing with incompatible materials.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be well-ventilated and away from sources of heat or ignition.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
The EHS department will ensure the waste is transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).
-
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols and information extrapolated from Safety Data Sheets of analogous compounds. No specific experimental protocols for the disposal of this compound were found in the searched literature. The primary protocol is to follow the hazardous waste procedures established by your institution and regulatory bodies like the Environmental Protection Agency (EPA) in the United States.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
